molecular formula C13H23NO5 B2956133 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 1998992-03-2

2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B2956133
CAS No.: 1998992-03-2
M. Wt: 273.329
InChI Key: DXWRMCNZBMIKBJ-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a complex organic compound characterized by its unique structure, which includes a methoxycyclopentyl group and a tert-butoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves multiple steps, starting with the formation of the cyclopentyl core. The cyclopentyl ring is first functionalized with a methoxy group, followed by the introduction of the carboxylic acid moiety. The final step involves the tert-butoxycarbonylation of the amino group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 2-(1-Methoxycyclopentyl)acetic acid

  • 2-(1-Methoxycyclopentyl)ethan-1-amine hydrochloride

  • 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methoxycyclopentyl)acetic acid

Uniqueness: 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to its combination of functional groups, which provides it with distinct chemical properties compared to its similar compounds. This uniqueness allows for its diverse applications in scientific research and industry.

Properties

IUPAC Name

2-(1-methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(18-4)7-5-6-8-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWRMCNZBMIKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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